![molecular formula C55H78FN9O8 B10858000 1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)
1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RMC-6291 is a potent, covalent, orally bioavailable inhibitor that targets the active, guanosine triphosphate-bound state of the KRAS G12C protein. This compound is designed to selectively inhibit the active form of KRAS G12C, which is a mutation found in approximately 13% of non-small cell lung cancer and 3-4% of colorectal cancer cases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RMC-6291 involves the formation of a tri-complex with KRAS G12C and cyclophilin A. The specific synthetic routes and reaction conditions for RMC-6291 are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to be orally bioavailable and covalently binds to its target .
Industrial Production Methods
Industrial production methods for RMC-6291 are not publicly available. Typically, the production of such compounds involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process would likely include multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
RMC-6291 primarily undergoes covalent binding reactions with the KRAS G12C protein. This involves the formation of a tri-complex with KRAS G12C and cyclophilin A, which prevents KRAS G12C from signaling via steric blockade of RAS effector binding .
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving RMC-6291 are not explicitly detailed in the available literature. the compound’s design suggests that it operates under physiological conditions suitable for oral administration .
Major Products Formed
The major product formed from the reaction of RMC-6291 with KRAS G12C is the tri-complex that includes KRAS G12C and cyclophilin A. This complex effectively inhibits the signaling pathways that promote tumor growth .
Scientific Research Applications
RMC-6291 has significant scientific research applications, particularly in the field of oncology. It has shown promising anti-tumor activity in preclinical models and early clinical trials. The compound is being investigated for its potential to treat various cancers characterized by the KRAS G12C mutation, including non-small cell lung cancer and colorectal cancer .
In preclinical models, RMC-6291 demonstrated superior response rates, deeper tumor regressions, and longer duration of response compared to other KRAS G12C inhibitors. This makes it a valuable tool for studying the mechanisms of KRAS-driven cancers and developing targeted therapies .
Mechanism of Action
RMC-6291 functions by forming a tri-complex with KRAS G12C and cyclophilin A. This complex selectively targets the active, guanosine triphosphate-bound state of KRAS G12C, preventing it from interacting with downstream signaling proteins. By blocking these interactions, RMC-6291 effectively inhibits the signaling pathways that drive tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Adagrasib: A KRAS G12C inhibitor that targets the inactive, guanosine diphosphate-bound state of KRAS G12C.
Sotorasib: Another KRAS G12C inhibitor that targets the inactive state of KRAS G12C.
Uniqueness of RMC-6291
RMC-6291 is unique in its ability to selectively target the active, guanosine triphosphate-bound state of KRAS G12C. This novel mechanism of action allows for deeper and more durable tumor regressions compared to inhibitors that target the inactive state of KRAS G12C. Additionally, RMC-6291 retains its potency in the presence of receptor tyrosine kinase overexpression or KRAS amplification, which are common resistance mechanisms to other KRAS inhibitors .
Properties
Molecular Formula |
C55H78FN9O8 |
|---|---|
Molecular Weight |
1012.3 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C55H78FN9O8/c1-13-64-44-19-18-37-30-40(44)41(48(64)39-16-14-24-57-46(39)36(4)71-12)32-53(5,6)34-73-51(69)42-17-15-25-65(59-42)50(68)43(31-38-33-63(37)28-29-72-38)58-49(67)47(35(2)3)61(11)52(70)55(56)22-26-62(27-23-55)45(66)20-21-54(7,8)60(9)10/h14,16,18-19,24,30,35-36,38,42-43,47,59H,13,15,17,22-23,25-29,31-34H2,1-12H3,(H,58,67)/t36-,38-,42-,43-,47-/m0/s1 |
InChI Key |
HJNFYLSFWYRSHS-CMZSUCOPSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)N4CCO[C@H](C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)N4CCOC(C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


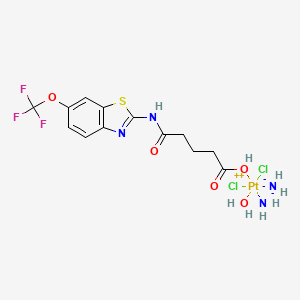
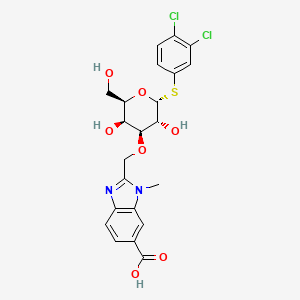
![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)
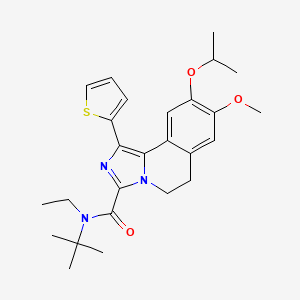
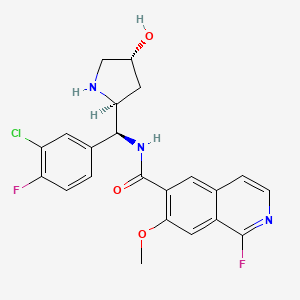

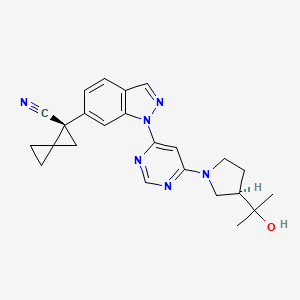

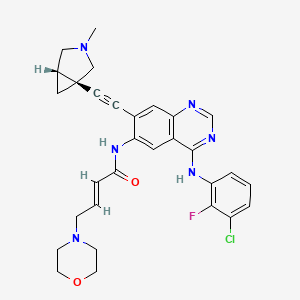
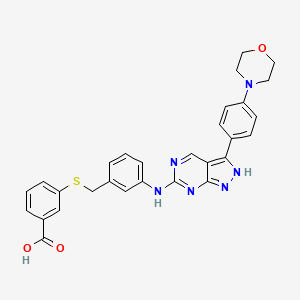

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)
![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)

